molecular formula C14H10Cl2N2O B11838733 1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol CAS No. 1029-29-4

1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol

Cat. No.: B11838733
CAS No.: 1029-29-4
M. Wt: 293.1 g/mol
InChI Key: DPCGVKRVIVMNTA-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position and a 4-chlorobenzyl group attached to the nitrogen atom of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 6-chloroindazole.

    N-Alkylation: The 4-chlorobenzyl chloride is reacted with 6-chloroindazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the N-alkylated product.

    Cyclization: The N-alkylated intermediate undergoes cyclization under acidic conditions to form the final product, 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3(2H)-one: A parent compound without the chloro and benzyl substitutions.

    4-Chlorobenzyl-1H-indazole: A similar compound with a different substitution pattern.

    6-Chloroindazole: A precursor in the synthesis of the target compound.

Uniqueness

6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is unique due to the presence of both chloro and benzyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1029-29-4

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

6-chloro-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H10Cl2N2O/c15-10-3-1-9(2-4-10)8-18-13-7-11(16)5-6-12(13)14(19)17-18/h1-7H,8H2,(H,17,19)

InChI Key

DPCGVKRVIVMNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=CC(=C3)Cl)C(=O)N2)Cl

Origin of Product

United States

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